3-Fluoropropanal is a compound that has garnered interest in various fields of research due to its potential applications in medicinal chemistry, chemical biology, and drug discovery. The compound's unique properties, such as its ability to alter molecular recognition and its reactivity with biological systems, make it a valuable tool in the synthesis of novel therapeutic agents and in the study of biochemical processes.
The mechanism of action of 3-Fluoropropanal and its derivatives can be complex and multifaceted. For instance, the synthesis and molecular properties of prolines containing both hydroxylation and fluorination, such as 3-fluoro-4-hydroxyprolines (F-Hyps), have shown that fluorination at C3 has negligible effects on the hydrogen bond donor capacity of the C4 hydroxyl but inverts the natural preference of Hyp from C4-exo to C4-endo pucker1. This alteration affects the molecular recognition by biological systems, such as the von Hippel–Lindau (VHL) E3 ligase, which is crucial for targeted protein degradation1.
Furthermore, 3-isocyanopropyl substituents have been used as masking groups that can be removed in biological systems, enabling the controlled release of bioactive agents like fluorophores and drugs in vivo2. This bioorthogonal reaction is rapid and compatible with living organisms, as demonstrated in zebrafish embryos2.
In medicinal chemistry, the fluoro-hydroxyprolines have been applied as VHL ligands for targeted protein degradation, which is a promising strategy for drug discovery1. The ability to selectively degrade proteins at concentrations significantly lower than the binary dissociation constant (Kd) for VHL highlights the potential of these compounds in the development of new therapeutics1.
In chemical biology, the controlled release of bioactive agents using 3-isocyanopropyl derivatives has opened up new avenues for studying biological processes and for drug delivery systems2. The ability to release drugs and fluorophores in a controlled manner within living organisms allows for precise interventions and real-time tracking of the effects2.
Compounds related to 3-Fluoropropanal have been linked to chemotherapeutic agents, providing insights into the cellular pathways involved in chemotherapy3. For example, a two-photon fluorophore linked to a chemotherapeutic agent allowed for the optical tracking of the drug's interaction with cancer cells, enhancing the understanding of its therapeutic mechanism3.
The biochemistry and pharmacology of related fluorinated compounds, such as 5-fluorouracil (5FU), have been extensively studied due to their role in cancer treatment45. The primary mechanism of action involves the inhibition of thymidylate synthase, leading to interference with DNA synthesis4. However, alternative mechanisms, such as the inhibition of pre-ribosomal RNA processing, have also been proposed5.
Combining phenylpropanoids with fluorinated compounds like 5-fluorouracil has shown synergistic effects against cancer cells, suggesting that such combinations could be effective in overcoming drug resistance and toxicity6.
Fluoroquinolones, which share a structural similarity with 3-Fluoropropanal, have been associated with tendinopathies7. Research into the mechanisms of quinolone-induced tendotoxicity has revealed that these compounds can induce apoptosis in human tenocytes, leading to tendon disorders7.
The use of fluorinated compounds in radiolabelling, such as 3-[18F]fluoropropanesulfonyl chloride, has been investigated for its potential in positron emission tomography (PET) imaging10. The stability of the resulting sulfonamides against enzymatic degradation is crucial for their application in imaging10.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4